N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride
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Overview
Description
N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N3O2 and a molecular weight of 286.20 . This compound is primarily used for research purposes and is known for its unique structure, which combines a piperidine ring and a morpholine ring .
Scientific Research Applications
N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
While the specific mechanism of action for “N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride” is not mentioned in the sources, piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some N-(piperidine-4-yl) benzamide compounds have shown significant inhibitory bioactivity in HepG2 cells .
Future Directions
Piperidine derivatives, including “N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride”, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will continue to be an important area of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of hydrogenation, cyclization, and amination reactions . The reaction conditions often require the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride include:
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various pharmaceutical applications.
Morpholine derivatives: These compounds contain the morpholine ring and are also used in drug development and other chemical processes.
Uniqueness
This compound is unique due to its combination of both piperidine and morpholine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
IUPAC Name |
N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLEIAFYZXUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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